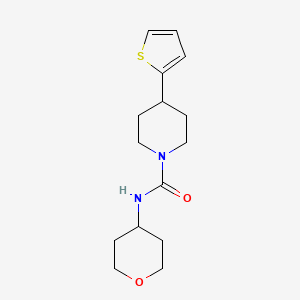![molecular formula C22H25ClN2O4 B3008729 2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone CAS No. 439108-68-6](/img/structure/B3008729.png)
2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone (CMPN) is a synthetic organic compound with a wide range of applications in the scientific field. It has been used in a variety of experiments, from biochemical and physiological studies to drug development. CMPN has a broad range of properties, including being an antioxidant, a reducing agent, and a chelating agent. It is also used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Derivatives : Studies have explored the synthesis of various naphthoquinone derivatives, demonstrating the versatility of this compound in creating multifunctional ligands and metal complexes with potential applications in various fields, including medicinal chemistry (Verma & Singh, 2015).
Characterization Techniques : Advanced characterization techniques like X-ray diffraction, nuclear magnetic resonance (NMR), and mass spectrometry have been utilized to determine the structures of naphthoquinone derivatives, enabling a deeper understanding of their chemical properties (Tkachev et al., 2017).
Biological and Medicinal Research
Antimicrobial and Antifungal Properties : Various studies have highlighted the antimicrobial and antifungal activities of naphthoquinone derivatives. These properties make them potential candidates for developing new therapeutic agents (Ibiş et al., 2015).
Antioxidant and Catalase Inhibition Activities : Research on naphthoquinone derivatives has shown significant antioxidant properties and catalase inhibition activities. These findings are crucial in the context of diseases where oxidative stress plays a role (Deniz et al., 2020).
Environmental and Chemical Analysis
Electrochemical and Fluorescence Studies : Naphthoquinone derivatives have shown potential in electrochemical applications, which could be beneficial in environmental sensing and analytical chemistry. Their fluorescence properties also open avenues for their use in optical and imaging technologies (Bezkorovaynyj et al., 2016).
Electron Transfer and Chiral Assembly Formation : Studies indicate the role of naphthoquinone derivatives in electron-transfer reduction processes, which is pivotal in understanding their application in redox chemistry and materials science (Yuasa & Fukuzumi, 2007).
Propiedades
IUPAC Name |
2-chloro-3-[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4/c1-13-11-25(12-14(2)29-13)22(28)15-7-9-24(10-8-15)19-18(23)20(26)16-5-3-4-6-17(16)21(19)27/h3-6,13-15H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYQACIOCFKYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCN(CC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


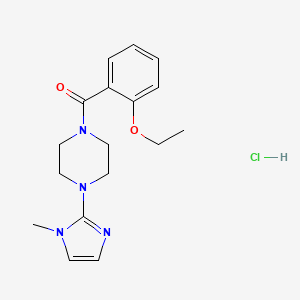
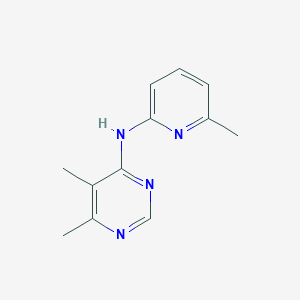
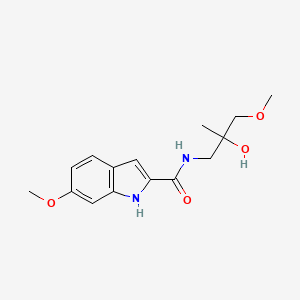
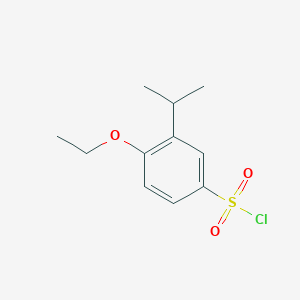
![2-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3008657.png)
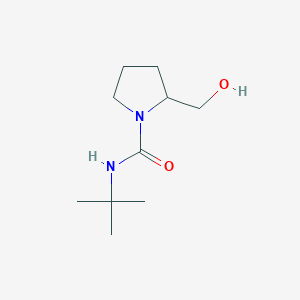
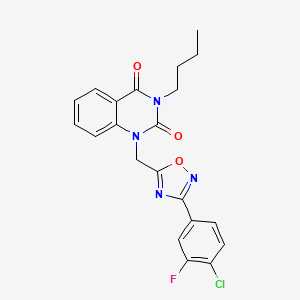
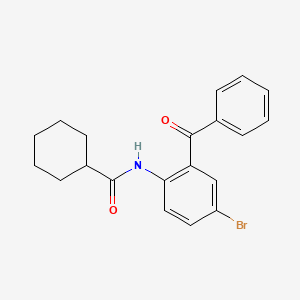


![1-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3008665.png)
